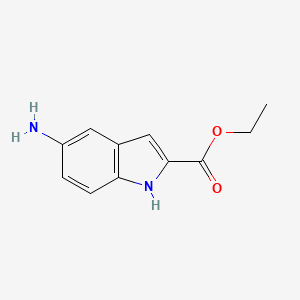

Ethyl 5-amino-1H-indole-2-carboxylate

Beschreibung

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Biology Research

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in drug discovery. nih.govpcbiochemres.com This structural motif is present in numerous natural products and synthetic molecules exhibiting significant biological activity. nih.gov Indole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. bio-connect.nlnih.gov Their versatility stems from the ability to modify the indole core at various positions, leading to a vast chemical space for exploration. bio-connect.nl For instance, vincristine (B1662923) and vinblastine, both indole alkaloids, are well-established anticancer drugs that function by inhibiting tubulin polymerization. nih.gov Furthermore, the indole structure is integral to essential biomolecules like serotonin (B10506) and melatonin, which play crucial roles in neurotransmission and physiological regulation. pcbiochemres.comnih.gov

Position of Amino-Substituted Indole-2-carboxylates within Heterocyclic Chemistry

Within the broad class of indoles, amino-substituted indole-2-carboxylates represent a significant subclass. The presence of an amino group and a carboxylate ester on the indole framework provides two key points for chemical modification, making them valuable building blocks in organic synthesis. nih.gov The amino group can undergo various reactions such as acylation and alkylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. This dual functionality allows for the construction of complex molecular architectures. researchgate.netrsc.org Specifically, the 5-amino substitution pattern is of particular interest as it allows for the exploration of structure-activity relationships in regions of biological targets that may not be accessible with other substitution patterns.

Overview of Academic Research Trajectories for Ethyl 5-amino-1H-indole-2-carboxylate and Related Analogues

Academic research on this compound and its analogues has primarily focused on its utility as a versatile intermediate for the synthesis of more complex heterocyclic systems with potential therapeutic applications. nih.govresearchgate.net A common synthetic route to this compound involves the reduction of its nitro precursor, Ethyl 5-nitro-1H-indole-2-carboxylate. chemicalbook.com Researchers have explored various derivatizations of the amino and carboxylate groups to generate libraries of compounds for biological screening. mdpi.com For example, the amino group can be acylated to form amides, which have been investigated as potential kinase inhibitors and antiproliferative agents. mdpi.comnih.gov Furthermore, the indole-2-carboxylate (B1230498) core has been utilized in the development of antagonists for the strychnine-insensitive glycine (B1666218) binding site, highlighting its potential in neuroscience research. nih.gov

Compound Profile: this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 71086-99-2 chemicalbook.com |

| Molecular Formula | C11H12N2O2 nih.gov |

| Molecular Weight | 204.23 g/mol pharmaffiliates.com |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)N nih.gov |

| InChI Key | WPRKJQVJYKGTLF-UHFFFAOYSA-N sigmaaldrich.com |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reduction of Ethyl 5-nitro-1H-indole-2-carboxylate. chemicalbook.com This transformation can be carried out using various reducing agents.

A prevalent method involves the use of tin(II) chloride dihydrate (SnCl2·2H2O) in a suitable solvent like ethyl acetate (B1210297). nih.gov The reaction mixture is typically heated to drive the reduction to completion.

Another reported method utilizes ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst in ethanol (B145695). chemicalbook.com This catalytic transfer hydrogenation is often efficient and proceeds under relatively mild conditions.

Reactants for Synthesis

| Reactant | Role |

| Ethyl 5-nitro-1H-indole-2-carboxylate | Starting material |

| Tin(II) chloride dihydrate (SnCl2·2H2O) | Reducing agent |

| or Palladium on carbon (Pd/C) with Ammonium formate | Reducing system |

| Ethyl acetate or Ethanol | Solvent |

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, the amino group proton, and the N-H proton of the indole. A reported ¹H NMR spectrum in deuterated methanol (B129727) (CD3OD) showed peaks at δ 7.25 (d, J = 8.4 Hz, 1H), 6.91–6.89 (m, 2H), 4.39 (q, J = 7.2 Hz, 2H), and 1.41 (t, J = 7.2 Hz, 3H). nih.gov

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the two carbons of the ethyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule. For the [M-H]⁻ ion of the related compound Ethyl 3-bromo-5-amino-1H-indole-2-carboxylate, the calculated mass is 310.9668 and 312.9647, with the found values being 310.9677 and 312.9653. nih.gov

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by the distinct functionalities of the amino group, the carboxylate group, and the indole ring itself.

Reactivity of the Amino Group: The primary amino group at the C5-position is nucleophilic and can readily undergo a variety of chemical transformations.

N-Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse substituents. mdpi.com

N-Alkylation: Alkylation of the amino group can be achieved with alkyl halides, though controlling the degree of alkylation can sometimes be challenging.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.

Reactivity of the Carboxylate Group: The ethyl ester at the C2-position is susceptible to nucleophilic attack.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. orgsyn.org This carboxylic acid can then be used in further coupling reactions.

Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with the use of specific catalysts.

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester to the corresponding carbohydrazide (B1668358), which is a useful intermediate for the synthesis of various heterocyclic systems. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules. Its bifunctional nature allows for the systematic modification of its structure to optimize interactions with biological targets.

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. Derivatization of the amino group of this compound with various aromatic and heterocyclic moieties has been a strategy to develop potent inhibitors of specific kinases involved in cancer progression.

Antimicrobial Agents: The indole nucleus is found in many natural and synthetic compounds with antimicrobial properties. This compound can be used as a starting point to synthesize novel indole derivatives that are then tested for their efficacy against various bacterial and fungal strains.

Antiviral Agents: Indole derivatives have also shown promise as antiviral agents. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase. nih.gov The 5-amino group provides a handle for introducing functionalities that can enhance binding to the viral enzyme.

| Application Area | Example of Derivative/Target | Reference |

| Kinase Inhibitors | Indole-2-carboxamides | mdpi.comnih.gov |

| Antimicrobial Agents | General indole-based compounds | bio-connect.nlnih.gov |

| Antiviral Agents | HIV-1 Integrase Inhibitors | nih.gov |

| Neuroscience | Glycine Binding Site Antagonists | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGCOZXVVVIAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444006 | |

| Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71086-99-2 | |

| Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Amino 1h Indole 2 Carboxylate and Derivatives

Established Synthetic Pathways to Ethyl 5-amino-1H-indole-2-carboxylate

The construction of the this compound molecule is most commonly accomplished through the reduction of a nitro-substituted precursor, a reliable and high-yielding transformation. Multi-step syntheses, often starting from simpler, commercially available materials, are also employed to build the indole (B1671886) ring system with the desired substitution pattern.

Reduction of Nitro-Substituted Indole-2-carboxylate (B1230498) Precursors

A prevalent and efficient method for the synthesis of this compound involves the reduction of its nitro-substituted precursor, ethyl 5-nitro-1H-indole-2-carboxylate. nih.govchemicalbook.com This transformation is a critical step that introduces the key amino functionality at the C-5 position of the indole ring.

Several reducing agents and conditions have been successfully employed for this conversion. A common approach utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethyl acetate (B1210297), with the reaction mixture heated under reflux. nih.gov This method is effective for the reduction of the nitro group to an amine. Another established protocol involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source, such as ammonium (B1175870) formate (B1220265), in ethanol (B145695). chemicalbook.com This catalytic hydrogenation is typically carried out at reflux temperature and offers a high yield of the desired aminoindole product. chemicalbook.com

The precursor, ethyl 5-nitro-1H-indole-2-carboxylate, can be synthesized from 5-nitroindole-2-carboxylic acid via esterification with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. nih.gov

Table 1: Reagents for Reduction of Ethyl 5-nitro-1H-indole-2-carboxylate

| Reagent | Conditions | Reference |

| SnCl₂·2H₂O | Ethyl acetate, reflux | nih.gov |

| 5% Pd/C, NH₄COOH | Ethanol, reflux | chemicalbook.com |

Multi-Step Synthesis Approaches

Multi-step syntheses provide a versatile platform for constructing the this compound scaffold and its analogs, often starting from readily available precursors. One of the classical and reliable methods for creating the indole-2-carboxylate core is the Reissert indole synthesis. This process typically begins with the condensation of a 2-nitrotoluene (B74249) derivative with diethyl oxalate (B1200264) in the presence of a base. The resulting 2-nitrophenylpyruvate is then subjected to reductive cyclization to form the indole ring.

Another significant strategy is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a pyruvate (B1213749) derivative. orgsyn.org For instance, ethyl pyruvate phenylhydrazone can be cyclized using catalysts like polyphosphoric acid, sulfuric acid, or zinc chloride to yield ethyl indole-2-carboxylate. orgsyn.org To introduce the 5-amino group, a 4-nitrophenylhydrazine (B89600) can be used as the starting material, which upon cyclization and subsequent reduction of the nitro group, would lead to the desired product. chemicalbook.comchemicalbook.com

The Japp-Klingemann reaction is another valuable tool for the synthesis of indole-2-carboxylate esters. researchgate.net This method allows for the introduction of various substituents on the indole ring.

Functionalization and Derivatization Strategies of the Indole-2-carboxylate Scaffold

The indole-2-carboxylate framework is a versatile template that allows for a wide array of chemical modifications. These derivatizations are crucial for exploring the structure-activity relationships of indole-based compounds and for developing new molecules with tailored properties. Key sites for functionalization include the indole nitrogen (N-1), the C-3 position, and the C-5 position.

N-Alkylation and N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring in ethyl indole-2-carboxylate can be readily alkylated or functionalized to introduce a variety of substituents. mdpi.com Successful N-alkylation can be achieved using alkyl halides in the presence of a base such as aqueous potassium hydroxide (B78521) in acetone. mdpi.com This method allows for the introduction of groups like benzyl (B1604629) and allyl. mdpi.com Interestingly, by adjusting the reaction conditions, such as increasing the amount of potassium hydroxide and water, the N-alkylated esters can be directly hydrolyzed to the corresponding N-alkylated indole-2-carboxylic acids without the need for isolating the intermediate ester. mdpi.com

It is important to note that the choice of base and solvent is critical. For example, using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification of the ethyl ester to a methyl ester instead of N-alkylation. mdpi.com

Table 2: Examples of N-Alkylated Ethyl Indole-2-carboxylate Derivatives

| N-Substituent | Product Name | Reference |

| Benzyl | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

| Allyl | 1-Allyl-1H-indole-2-carboxylic acid | mdpi.com |

| Ethyl | Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate | synquestlabs.com |

| Methyl | Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate |

Chemical Modifications and Substitutions at the Indole C-3 Position

The C-3 position of the indole-2-carboxylate ring is a prime site for electrophilic substitution and other functionalizations, allowing for the introduction of a diverse range of substituents. nih.govorgsyn.org

One common modification is the introduction of a formyl group via the Vilsmeier-Haack reaction. nih.gov Treating ethyl 5-nitro-1H-indole-2-carboxylate with phosphorus oxychloride and dimethylformamide (DMF) results in the high-yield formation of ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate. nih.gov This formyl group can be further reduced to a hydroxymethyl group using reagents like aluminum isopropoxide in what is known as the Meerwein-Ponndorf-Verley reduction. nih.gov

Another important reaction at the C-3 position is Friedel-Crafts acylation. acs.org This allows for the introduction of various acyl groups, which can then be reduced to the corresponding alkyl groups. For example, acylation of ethyl 5-chloroindole-2-carboxylate with different acyl chlorides provides 3-acyl-5-chloroindole-2-carboxylates. acs.org

Furthermore, the C-3 position can be halogenated, for instance with bromine, to yield compounds like ethyl 3-bromo-1H-indole-2-carboxylate. nih.gov This bromo-derivative serves as a versatile intermediate for introducing various aryl and alkyl groups through cross-coupling reactions such as the Buchwald-Hartwig amination. nih.gov Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have also emerged as a powerful tool for the direct C-H functionalization at the C-3 position. chim.itresearchgate.net

Substituent Variations at the Indole C-5 Position

Modifying the substituent at the C-5 position of the indole-2-carboxylate scaffold is a key strategy for tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity. nih.govacs.org The synthesis of this compound itself is a prime example of modifying the C-5 position, where a nitro group is reduced to an amino group. nih.govchemicalbook.com

Starting with a different substituted aniline (B41778) in a multi-step synthesis, such as the Gassman indole synthesis, can lead to various C-5 substituted indoles. orgsyn.org For example, using ethyl 4-aminobenzoate (B8803810) as a starting material can result in an ethoxycarbonyl group at the C-5 position. orgsyn.org

The amino group at the C-5 position of this compound can be further functionalized. For instance, it can be acylated to form amides. Research has shown that coupling 5-hydroxy-1H-indole-2-carboxylic acid with other molecules can lead to compounds with interesting biological properties. nih.gov Similarly, the introduction of electron-withdrawing groups, such as a chloro group, at the C-5 position has been shown to be important for the activity of certain classes of compounds. acs.org The synthesis of various 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, where the C-5 substituent can be a nitro or cyano group, has also been reported. mdpi.com

Ester Group Transformations and Derivatization

The ethyl ester functional group in indole-2-carboxylates is a versatile handle for a variety of chemical modifications, enabling the synthesis of diverse derivatives. These transformations include hydrolysis, amidation, reduction, and transesterification, which pave the way for creating libraries of compounds for biological screening and materials science applications.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically accomplished under basic conditions, for instance, by heating with potassium hydroxide (KOH) in an aqueous solution. mdpi.com The resulting indole-2-carboxylic acid is a key precursor for many other derivatives, including active pharmaceutical ingredients. nih.gov For example, various substituted ethyl 6-bromo-1H-indole-2-carboxylates have been hydrolyzed to their respective acids as part of the synthesis of novel HIV-1 integrase inhibitors. nih.gov

Amidation: The direct conversion of the ester to an amide is less common than the two-step hydrolysis-amidation sequence. A more prevalent strategy involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. In one study, various indole-2-carboxylic acids were coupled with rimantadine (B1662185) hydrochloride to produce potent antitubercular agents. nih.gov Another powerful method for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig reaction, which can be used to introduce amino substituents at various positions on the indole ring, starting from a bromo-substituted indole-2-carboxylate. nih.gov

Hydrazinolysis: The ester can be converted to a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate (B1144303). For instance, ethyl indol-2-carboxylate undergoes hydrazinolysis to yield indol-2-carbohydrazide. mdpi.com This hydrazide is a valuable intermediate that can be further reacted with aldehydes, ketones, or other reagents to form more complex heterocyclic systems, such as thiazoles. mdpi.com

Transesterification: While attempting N-alkylation of ethyl indol-2-carboxylate using sodium methoxide in methanol, researchers observed transesterification, where the ethyl ester was converted to the corresponding methyl ester, Methyl 1H-indole-2-carboxylate. mdpi.com This highlights the importance of choosing appropriate base and solvent systems to avoid unintended side reactions.

The following table summarizes key derivatization reactions starting from ethyl indole-2-carboxylate analogues.

| Starting Material | Reagents and Conditions | Product | Research Finding |

| Ethyl 6-bromo-1H-indole-2-carboxylate | 1. LiOH, H₂O, THF/MeOH2. H⁺ | 6-Bromo-1H-indole-2-carboxylic acid | Hydrolysis to the carboxylic acid is a key step in creating HIV-1 integrase inhibitors. nih.gov |

| Ethyl indol-2-carboxylate | Hydrazine hydrate, Ethanol, Reflux | Indol-2-carbohydrazide | The resulting hydrazide serves as a building block for complex heterocyclic compounds. mdpi.com |

| Ethyl indol-2-carboxylate | NaOMe, Methanol | Methyl 1H-indole-2-carboxylate | The reaction resulted in transesterification instead of the intended N-alkylation. mdpi.com |

| Indol-2-carbohydrazide | Phenacyl bromide | N'-(4-Phenyl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide | The carbohydrazide intermediate can be cyclized to form thiazole (B1198619) derivatives. mdpi.com |

Regioselectivity and Stereoselectivity Control in Indole-2-carboxylate Synthesis

Controlling regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products) is paramount in modern organic synthesis for creating specific isomers with desired biological activity.

Regioselectivity: The synthesis of substituted indoles often requires precise control to install functional groups at the desired positions. The Fischer indole synthesis, a classic method, can provide specific indole-2-carboxylate isomers depending on the starting phenylhydrazone. orgsyn.org More modern methods often rely on directed metalation or cross-coupling reactions where pre-installed functional groups, like halogens, dictate the position of further modifications. For instance, starting with 6-bromoindole-2-carboxylic acid allows for the specific introduction of various aniline groups at the C6-position via palladium-catalyzed Buchwald-Hartwig reactions. nih.gov Similarly, regioselective dibromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid yields the 5,6-dibromo derivative, showcasing how reaction conditions can control the position of functionalization. rsc.org

Stereoselectivity: When the synthesis involves the creation of chiral centers, controlling the stereochemical outcome is crucial. In the context of indole-2-carboxylates, this often arises when modifying the pyrrole (B145914) ring, leading to indoline (B122111) derivatives. The catalytic hydrogenation of N-acyl-3-substituted indole-2-carboxylates can lead to either cis- or trans-indoline diastereomers. clockss.org The choice of catalyst and reaction conditions can influence which diastereomer is formed preferentially. Furthermore, multicomponent reactions can be designed to be highly stereoselective. An unprecedented [3+2] carbocyclization of indole-2-carboxaldehydes, anilines, and electron-rich alkenes was developed to produce cyclopenta[b]indoles with high stereocontrol. researchgate.net Interestingly, by simply changing the Brønsted acid catalyst, the reaction pathway could be diverted to a formal [4+2] cycloaddition (the Povarov reaction) to yield tetrahydroquinolines, demonstrating catalyst-controlled divergence in product formation. researchgate.net

The table below provides examples of reactions where selectivity is a key consideration.

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Selectivity Control |

| Catalytic Hydrogenation | N-Acyl-3-substituted indole-2-carboxylates | Catalytic Hydrogenation | cis- or trans-Indoline diastereomers | The reaction can be controlled to favor one diastereomer, with potential for epimerization at C-2. clockss.org |

| [3+2] Carbocyclization | Indole-2-carboxaldehydes, Anilines, Alkenes | Brønsted Acid | Cyclopenta[b]indoles | The reaction proceeds with high stereoselectivity, offering an alternative to the Povarov reaction. researchgate.net |

| Buchwald-Hartwig Amination | Ethyl 3-bromo-1H-indole-2-carboxylate, Anilines | Palladium(II) acetate, Phosphine ligand | Ethyl 3-anilino-1H-indole-2-carboxylates | The reaction regioselectively forms a C-N bond at the C3-position of the indole core. nih.gov |

| Bromination | Methyl indole-3-carboxylate | Bromine, Acetic acid | Methyl 5,6-dibromoindole-3-carboxylate | The reaction regioselectively installs bromine atoms at the C5 and C6 positions. rsc.org |

Exploration of Novel Catalytic Systems for Indole-2-carboxylate Synthesis

The development of novel catalytic systems has revolutionized the synthesis of indoles, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. Transition metals such as palladium, copper, ruthenium, gold, and cobalt are at the forefront of these advancements.

Copper Catalysis: Copper-catalyzed reactions are particularly noteworthy for their cost-effectiveness and efficiency. A ligand-free, copper-catalyzed cascade process has been developed for the synthesis of indole-2-carboxylic esters from 2-halo aryl aldehydes and ethyl isocyanoacetate. rsc.org This method proceeds through a condensation/coupling/deformylation sequence and is effective for a range of iodo-, bromo-, and chloro-substituted starting materials under mild conditions. rsc.org The use of microwave irradiation in conjunction with a copper catalyst and an ionic liquid has been shown to dramatically reduce reaction times and improve yields for similar transformations. researchgate.net

Cobalt Catalysis: High-valent cobalt catalysis has emerged as a powerful tool for C-H functionalization. An efficient synthesis of indole-2-carboxylic esters via an intramolecular amidation of α-amidoacrylates has been reported. acs.org Mechanistic studies suggest the reaction proceeds through a Co(IV) intermediate, highlighting a novel pathway involving oxidatively induced reductive elimination. acs.org

Ruthenium and Gold Catalysis: Ruthenium and gold catalysts have been employed in the addition of carboxylic acids to alkynes to form enol esters. In one study, indole-2-carboxylic acid was added to 1-hexyne (B1330390) to generate novel enol esters. mdpi.com The reaction, catalyzed by a ruthenium(IV) complex, showed good conversion, while a gold(I) catalyst system led to a different product distribution, showcasing how catalyst choice can dictate the reaction outcome. mdpi.com

The following table details various novel catalytic systems used in the synthesis of indole-2-carboxylates.

| Catalyst System | Reaction Type | Substrates | Key Advantage |

| Copper(I) Iodide (CuI) | Condensation/Coupling/Deformylation Cascade | 2-Halo aryl aldehydes, Ethyl isocyanoacetate | Ligand-free conditions, broad substrate scope, and mild reaction temperatures. rsc.org |

| Cobalt(II) Complex / NaOAc | Intramolecular C-H Amidation | α-Amidoacrylates | High efficiency in forming the indole core via a novel Co(IV) pathway. acs.org |

| [RuCl₂(η⁶-p-cymene)(PPh₃)] | Addition to Alkyne | Indole-2-carboxylic acid, 1-Hexyne | Catalyzes the Markovnikov addition to form enol esters. mdpi.com |

| [AuCl(PPh₃)]/AgPF₆ | Addition to Alkyne | Indole-2-carboxylic acid, 1-Hexyne | Generates a double-addition product, the hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate. mdpi.com |

| CuI / [bmim]OH (Ionic Liquid) | Cyclocondensation | 2-Halo aryl aldehydes, Ethyl isocyanoacetate | Microwave-assisted synthesis provides rapid conversion and excellent yields. researchgate.net |

Investigation of Biological Activities and Molecular Mechanisms of Ethyl 5 Amino 1h Indole 2 Carboxylate Analogues

Anticancer Research Applications

The indole (B1671886) scaffold, a core component of these analogues, is a well-established pharmacophore in the development of anticancer agents. nih.gov Derivatives have demonstrated potent effects against various cancer cell lines through diverse mechanisms, including the inhibition of cell proliferation, the induction of unique cell death pathways, and the targeted inhibition of critical kinases involved in tumor growth and survival.

Numerous studies have highlighted the antiproliferative effects of Ethyl 5-amino-1H-indole-2-carboxylate analogues against a range of cancer cell lines. A series of newly synthesized 5-chloro-indole-2-carboxylate and pyrido[3,4-b]indol-1-one derivatives demonstrated significant antiproliferative activity, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 102 nM. nih.govmdpi.com

For instance, compound 5f (R = p-2-methyl pyrrolidin-1-yl) from one study emerged as the most potent derivative against four tested cancer cell lines, with a mean GI₅₀ of 29 nM, which was more potent than the reference drug erlotinib (B232) (GI₅₀ = 33 nM). nih.gov Another highly effective compound, Va (R₁ = H, R₂ = Cl, X = NH), showed a GI₅₀ value of 26 nM, also surpassing erlotinib's potency. nih.gov These findings underscore the potential of this chemical class to yield potent antiproliferative agents. nih.govnih.gov The antiproliferative activity of these compounds is often linked to their ability to inhibit key enzymes that drive cancer progression. mdpi.com

Antiproliferative Activity of Selected Indole Analogues

| Compound | Mean GI₅₀ (nM) | Cancer Cell Lines Tested | Reference |

|---|---|---|---|

| 5f | 29 | Four cancer cell lines | nih.gov |

| 5d | 36 | Four cancer cell lines | nih.gov |

| 5g | 31 | Four cancer cell lines | nih.gov |

| Va | 26 | Not Specified | nih.gov |

| Erlotinib (Reference) | 33 | Four cancer cell lines | nih.gov |

A fascinating aspect of certain indole analogues is their ability to induce a non-apoptotic form of cell death known as methuosis. acs.org This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes within the cell's cytoplasm. acs.orgnih.gov The relentless swelling from vacuolization ultimately leads to the rupture of the cell membrane and cell death, independent of the caspase enzymes that mediate classical apoptosis. acs.orgnih.gov

This alternative death pathway is significant because many cancers develop resistance to apoptosis-inducing therapies. nih.gov Research has identified specific indole-based chalcones, such as MOMIPP , as potent inducers of methuosis in glioblastoma cells. acs.orgnih.gov Subsequent studies on related 2-indolyl substituted pyridinylpropenones and 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have expanded the library of methuosis-inducing agents. nih.govnih.gov One such derivative, 12A , was found to selectively induce methuosis in cancer cells while having little effect on normal human cells. nih.govtandfonline.com The mechanism often involves the dysregulation of macropinosome trafficking and can be linked to the activation of signaling pathways like the MAPK/JNK pathway. nih.govtandfonline.com The uncoupling of vacuolization from cell death has been observed with some analogues, suggesting the relationship between these events is more complex than initially understood. researchgate.net

The anticancer activity of many indole derivatives is directly tied to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often hyperactive in cancer. nih.gov Analogues of this compound have been specifically designed and evaluated as inhibitors of several key oncogenic kinases.

Prominent among these targets is the Epidermal Growth Factor Receptor (EGFR). nih.gov Certain 5-chloro-indole-2-carboxamide derivatives have shown potent inhibitory activity against both the wild-type EGFR (EGFRWT) and the drug-resistant T790M mutant (EGFRT790M). nih.govmdpi.com For example, compound 3e (R = m-piperidin-1-yl) was found to be 1.2-fold more potent than erlotinib against EGFRWT and demonstrated an 8-fold selectivity for the EGFRT790M mutant over the wild-type protein. mdpi.com

Inhibition of the BRAFV600E mutant kinase, a common driver in melanoma and other cancers, is another significant activity. mdpi.comnih.gov The same series of 5-chloro-indole-2-carboxylate derivatives showed greater activity against BRAFV600E than erlotinib. mdpi.com Furthermore, some indole derivatives have been developed as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov This multi-targeted approach, inhibiting both tumor cell proliferation (via EGFR/BRAF) and the tumor's blood supply (via VEGFR-2), is a promising strategy in cancer therapy. nih.gov

Kinase Inhibition Profile of Selected Indole Analogues

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3d | EGFRWT | 85 | mdpi.com |

| 3e | EGFRWT | 68 | mdpi.com |

| 5d | EGFRWT | 85 | nih.gov |

| 5f | EGFRWT | 71 | nih.gov |

| 5g | EGFRWT | 68 | nih.gov |

| 3b | BRAFV600E | 92 | mdpi.com |

| 3e | BRAFV600E | 71 | mdpi.com |

| Erlotinib (Reference) | EGFRWT | 80 | mdpi.com |

| Vemurafenib (Reference) | BRAFV600E | 43 | mdpi.com |

Antiviral Research Prospects

The structural framework of indole-2-carboxylic acid has also proven to be a valuable scaffold for the development of antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on inhibiting two of the virus's essential enzymes: integrase and reverse transcriptase. nih.govnih.gov

HIV-1 integrase is a critical enzyme that inserts the viral DNA into the host cell's genome, a step necessary for viral replication. nih.govmdpi.com Because there is no equivalent enzyme in human cells, integrase is an attractive and specific target for antiviral drugs. nih.govmdpi.com A class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs) works by blocking this process. nih.gov

Through molecular docking and virtual screening, indole-2-carboxylic acid was identified as a potent scaffold for new INSTIs. nih.gov Derivatives of this scaffold have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase. nih.gov The proposed mechanism involves the indole core and the C2 carboxyl group chelating the two essential magnesium ions (Mg²⁺) within the enzyme's active site. nih.gov Further structural modifications of an initial hit compound led to derivative 20a , which displayed a significantly improved integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov

HIV-1 reverse transcriptase (RT) is the enzyme that converts the viral RNA into DNA, another crucial step in the viral life cycle. nih.gov Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of antiviral drugs that bind to a site on the enzyme away from the active site (an allosteric site), inducing a conformational change that inactivates it. nih.gov

Indolylarylsulfone derivatives, which are structurally related to the core subject, have been developed as potent NNRTIs. nih.gov New derivatives bearing cyclic substituents at the indole-2-carboxamide position have shown inhibitory concentrations in the low nanomolar range against wild-type HIV-1. nih.gov Importantly, several of these compounds also demonstrated potent activity against HIV-1 strains with common NNRTI-resistance mutations, such as L100I and K103N, showing potency superior to the approved drugs Nevirapine and Efavirenz in some cases. nih.gov Molecular docking studies suggest these compounds interact with key amino acid residues, such as Glutamine-138, in the NNRTI binding pocket. nih.gov

Table of Mentioned Compounds

| Compound Name/Abbreviation | Full Chemical Name/Description |

|---|---|

| This compound | The core chemical compound of interest. |

| 5f | A 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative with a p-2-methyl pyrrolidin-1-yl group. |

| 5d | A 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative with a p-N,N-dimethyl amino group. |

| 5g | A 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative with a p-4-morpholin-1-yl group. |

| Va | An indole-2-carboxamide derivative with specific substitutions (R₁=H, R₂=Cl, X=NH). |

| MOMIPP | 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one. |

| 12A | A 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative. |

| 3e | A 5-chloro-indole-2-carboxylate derivative with an m-piperidin-1-yl substitution. |

| 3d | A 5-chloro-indole-2-carboxylate derivative. |

| 3b | A 5-chloro-indole-2-carboxylate derivative. |

| 20a | An optimized indole-2-carboxylic acid derivative for HIV-1 integrase inhibition. |

| Erlotinib | A reference EGFR inhibitor drug. |

| Vemurafenib | A reference BRAF inhibitor drug. |

| Nevirapine | A reference NNRTI drug. |

| Efavirenz | A reference NNRTI drug. |

Broad-Spectrum Antiviral Efficacy against RNA and DNA Viruses

Derivatives of indole-2-carboxylate (B1230498) have demonstrated significant potential as broad-spectrum antiviral agents, exhibiting inhibitory activity against a range of RNA and DNA viruses. nih.govnih.gov Research has focused on synthesizing novel analogues and evaluating their efficacy against viruses of global concern, such as Hepatitis C Virus (HCV), Influenza A, Coxsackie B4 virus (Cox B4), Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), and Respiratory Syncytial Virus (RSV). nih.govresearchgate.net

A series of novel indole-2-carboxylate derivatives were synthesized and tested for their in vitro broad-spectrum antiviral capabilities. nih.gov The antiviral experiments targeted several virus strains, including Influenza A, Influenza B, Herpes Simplex Virus-1 (HSV-1), and Coxsackie B3 virus (Cox B3), using cytopathic effect (CPE) inhibitory assays. nih.gov Notably, some of these synthesized compounds showed potent broad-spectrum antiviral activity. nih.govnih.gov For instance, one compound demonstrated a high selectivity index (SI) of 17.1 against the Cox B3 virus. nih.gov Another derivative exhibited potent inhibitory activity against Influenza A with a 50% inhibitory concentration (IC50) of 7.53 μmol/L and an SI value of 12.1. nih.gov Structure-activity relationship (SAR) studies revealed that substituting the amino group with an acetyl group was unfavorable for activity against RNA viruses. nih.govnih.gov

Further studies on substituted 5-hydroxy-1H-indole-3-carboxylic acid derivatives also explored their antiviral properties against BVDV (a surrogate for HCV), HCV, and Influenza A virus. researchgate.netmdpi.com While many compounds were not significantly active, certain derivatives showed micromolar activities against a human hepatoma cell line with increased sensitivity to HCV infection. researchgate.net Specifically, ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate hydrochloride and 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride exhibited EC50 values of 6.6 and 9.8 μM, respectively. researchgate.net

Table 1: Antiviral Activity of Selected Indole-2-Carboxylate Analogues

| Compound ID/Description | Target Virus | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| Compound 8f | Coxsackie B3 (Cox B3) | Selectivity Index (SI) | 17.1 | nih.gov, nih.gov |

| Compound 14f | Influenza A | IC₅₀ | 7.53 µmol/L | nih.gov, nih.gov |

| Compound 14f | Influenza A | Selectivity Index (SI) | 12.1 | nih.gov, nih.gov |

| Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate hydrochloride | Hepatitis C Virus (HCV) | EC₅₀ | 6.6 µM | researchgate.net |

| 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride | Hepatitis C Virus (HCV) | EC₅₀ | 9.8 µM | researchgate.net |

Receptor Modulatory Actions

Analogues based on the indole-2-carboxamide scaffold have been identified as a significant class of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.govnih.gov The CB1 receptor is a G-protein coupled receptor (GPCR) involved in a wide array of physiological functions, and the discovery of its allosteric modulators opens new avenues for drug development. nih.gov

Research into a class of indole-2-carboxamides, stemming from the lead compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), has been conducted to understand the structure-activity relationships (SAR) for CB1 allostery. nih.govnih.gov Synthetic efforts involved modifying the C3 substituent of the indole ring, which was found to significantly impact the allosteric properties of the ligand. nih.gov The synthesis process included Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate to introduce various C3 substituents, followed by reduction and hydrolysis to create key intermediates. nih.gov

These studies led to the identification of 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide as a robust CB1 allosteric modulator. nih.gov This compound demonstrated a high binding cooperativity factor (α) of 16.55 and an equilibrium dissociation constant (KB) of 167.3 nM. nih.gov It also showed potent antagonism of agonist-induced GTPγS binding. nih.gov The SAR investigation highlighted that the indole ring itself is preferable for maintaining high binding affinity to the allosteric site but not essential for generating the allosteric effect on the orthosteric site. nih.govnih.gov

Table 2: Allosteric Modulatory Activity of Indole-2-Carboxamide Analogues on CB1 Receptor

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | Equilibrium Dissociation Constant (KB) | 167.3 nM | nih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | Binding Cooperativity Factor (α) | 16.55 | nih.gov |

Anti-inflammatory and Analgesic Property Assessment

The indole scaffold is a core component of compounds investigated for anti-inflammatory and analgesic effects. nih.govresearchgate.net Molecular hybridization techniques have been used to design novel indole derivatives with potent anti-inflammatory properties. nih.gov

One study focused on a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives designed to evaluate their impact on the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov Several of these compounds exhibited significant inhibitory activity. For example, compound 13b, substituted with 2-chloropropylcarbonyl, was identified as the most potent in the series, with IC₅₀ values of 10.992 μM for NO, 2.294 μM for IL-6, and 12.901 μM for TNF-α. nih.gov Another derivative, compound 13f, showed the most significant inhibition of IL-6 with an IC₅₀ of 1.539 μM. nih.gov These findings underscore the potential of these complex indole derivatives as anti-inflammatory agents. nih.gov

Indoline-based compounds have also been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the inflammatory cascade. acs.org An initial screening identified an indoline (B122111) derivative as a notable 5-LOX inhibitor (IC₅₀ 1.38 ± 0.23 μM in activated human PMNL), which guided the synthesis of new analogues. acs.org This research led to the discovery of dual inhibitors with significant anti-inflammatory efficacy in vivo. acs.org

Antimicrobial Activity Evaluation

Indole-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties against a panel of pathogenic bacteria. nih.gov A study involving seventeen new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed good to very good antibacterial activity against eight Gram-positive and Gram-negative bacteria. nih.gov

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL and 0.008 mg/mL to 1.2 mg/mL, respectively. nih.gov Their activity often exceeded that of the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov Compound 8 was the most active, with MIC values between 0.004–0.03 mg/mL. nih.gov Specifically, compounds 8 and 12 showed excellent activity against Enterobacter cloacae and Escherichia coli with an MIC of 0.004 mg/mL. nih.gov Very good activity (MIC 0.008 mg/mL) was noted for compound 11 against Bacillus cereus and compound 17 against Staphylococcus aureus. nih.gov Docking studies suggested that the antibacterial action might be due to the inhibition of E. coli MurB enzyme. nih.gov

Table 3: Antimicrobial Activity (MIC in mg/mL) of Indole-2-Carboxylate Derivatives

| Compound ID | B. cereus | S. aureus | L. monocytogenes | En. cloacae | S. typhimurium | E. coli | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 0.015 | - | - | - | 0.015 | - | nih.gov |

| 2 | 0.015 | 0.015 | - | - | - | - | nih.gov |

| 3 | 0.015 | 0.015 | - | - | 0.015 | - | nih.gov |

| 8 | - | - | 0.015 | 0.004 | - | - | nih.gov |

| 11 | 0.008 | - | - | 0.011 | 0.015 | - | nih.gov |

| 12 | - | 0.015 | 0.015 | - | - | 0.004 | nih.gov |

| 17 | - | 0.008 | - | - | - | - | nih.gov |

Enzyme Inhibition Studies

Analogues of this compound have been investigated as inhibitors of various enzymes critical to disease pathways.

The enzyme 3-oxoacyl-ACP reductase (FabG) is an essential component of the bacterial fatty acid synthesis (FAS II) pathway, making it an attractive target for new antibacterial agents. researchgate.net Research based on lead expansion of hit molecules, including ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate, has led to the development of potent FabG inhibitors. researchgate.net Enzyme inhibition studies identified specific analogues with broad-spectrum inhibitory potency against a panel of FabG enzymes from different pathogens. researchgate.net For example, compound 15 was effective against FabG from E. coli, A. baumannii, S. aureus, and M. tuberculosis, while compound 19 inhibited FabG from E. coli and S. aureus. researchgate.net These compounds were identified as having an allosteric mode of inhibition. researchgate.net

Glycogen synthase kinase-3β (GSK-3β) is an enzyme implicated in several diseases, including type 2 diabetes, inflammation, and Alzheimer's disease. researchgate.netasianpubs.org Indole derivatives have shown promising inhibitory activity towards GSK-3β. researchgate.netasianpubs.org A study focused on new compounds based on the Ethyl 2-Carboxylate-5-monosubstituted 1H-indole moiety, which were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. researchgate.net The evaluation, conducted using a luminance assay, identified several compounds with promising activity, and one in particular, Aii11, showed excellent inhibitory effects. researchgate.netasianpubs.org

Structure Activity Relationship Sar Studies of Ethyl 5 Amino 1h Indole 2 Carboxylate Derivatives

Elucidation of Essential Structural Elements for Biological Efficacy

SAR exploration of indole-2-carboxylate (B1230498) derivatives has revealed a consistent pharmacophore essential for biological activity across different target classes. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The core structural elements typically required for efficacy are:

The Indole (B1671886) Nucleus : The bicyclic indole ring system is a critical component, often involved in hydrophobic and π-π stacking interactions within the target protein's binding site. mdpi.com It serves as the primary scaffold upon which other functional groups are strategically positioned.

The C2-Carboxylate/Carboxamide Group : The substituent at the C2 position is a key interaction point. In many instances, such as with HIV-1 integrase inhibitors, the carboxylic acid (derived from the ethyl ester) acts as a crucial metal-chelating moiety, coordinating with divalent metal ions (e.g., Mg²⁺) in the enzyme's active site. nih.govnih.gov When converted to a carboxamide, this group becomes a potent hydrogen bond donor and acceptor, which is vital for anchoring the ligand to the protein backbone. nih.gov

The N1-Indole Nitrogen : The hydrogen on the indole nitrogen can act as a critical hydrogen bond donor. For many enzyme inhibitors, maintaining this N-H group is essential for high-affinity binding. nih.gov

The C5-Substituent : The benzene (B151609) portion of the indole ring allows for substitution at positions C4, C5, C6, and C7. The C5 position, in particular, is a key vector for modification. The amino group in the parent compound provides a point for further derivatization and can act as a hydrogen bond donor, influencing solubility and target engagement.

These elements collectively form the basic pharmacophore that medicinal chemists modify to fine-tune biological activity.

Impact of Substituent Position and Nature on Biological Potency and Selectivity

Systematic modification of the ethyl 5-amino-1H-indole-2-carboxylate scaffold has provided deep insights into how the position and chemical nature of substituents govern biological effects.

Substitution at the C3-Position: The C3 position of the indole ring is highly amenable to substitution, often pointing towards a solvent-exposed region or a hydrophobic sub-pocket in target enzymes.

In the context of HIV-1 integrase inhibitors, introducing a long branch at the C3 position was found to enhance interactions with a hydrophobic cavity near the enzyme's active site, significantly boosting inhibitory potency. nih.govnih.gov

For antiproliferative agents targeting kinases like EGFR and CDK2, expanding a C3-alkyl group to an ethyl group was shown to increase binding affinity. nih.gov

Substitution at the C5-Position: The C5-position is a critical site for modulating electronic properties and making specific interactions with the target.

In the development of dual EGFR/CDK2 inhibitors, substituting the C5-position of 3-ethylindole-2-carboxamides with either an electron-withdrawing group (e.g., bromine, trifluoromethyl) or an electron-donating group (e.g., methyl) had a profound impact on activity. nih.gov

As shown in the table below, derivatives with a trifluoromethyl group (5i) or a methyl group (5j) at C5 displayed the most potent antiproliferative activity, suggesting that both electron-withdrawing and -donating characteristics can be favorable depending on the specific interactions achieved by the N-phenethyl moiety. nih.gov

Interactive Table: Antiproliferative Activity (GI₅₀) of 5-Substituted-3-ethylindole-2-carboxamides

| Compound | R¹ (at C5) | R² (Amide Substituent) | Mean GI₅₀ (nM) |

|---|---|---|---|

| 5c | -Br | -CH₂CH₂(p-F-Ph) | 71 |

| 5g | -Br | -CH₂CH₂(p-OCH₃-Ph) | 55 |

| 5i | -CF₃ | -CH₂CH₂(p-F-Ph) | 49 |

| 5j | -CH₃ | -CH₂CH₂(p-F-Ph) | 37 |

| Erlotinib (B232) | - | - | 33 |

Data sourced from a study on dual EGFR/CDK2 inhibitors. nih.gov

Modification of the C2-Carboxamide Linker: The conversion of the C2-ethyl ester to various carboxamides is a cornerstone of SAR studies for this scaffold. The nature of the amine used in amide formation dictates the size, shape, and interaction potential of a large part of the molecule.

In a series of antiproliferative indole-2-carboxamides, the substituent attached to the amide nitrogen was varied extensively. mdpi.com Attaching a 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl moiety resulted in highly potent compounds. Further substitutions on the C3-position of the primary indole core modulated this activity. mdpi.com

For instance, compound Va (R₁=H, R₂=Cl at C5) was the most potent derivative with a GI₅₀ of 26 nM. Introducing a hydroxymethyl group at C3 (Ve) or a methoxyvinyl group at C3 (Vg) retained high potency. mdpi.com

Interactive Table: Antiproliferative and Kinase Inhibitory Activity of C3,C5-Substituted Indole-2-carboxamides

| Compound | R¹ (at C3) | R² (at C5) | GI₅₀ (nM) | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

|---|---|---|---|---|---|---|

| Va | -H | -Cl | 26 | 71 | 67 | 2.15 |

| Vc | -CH₂CH₃ | -Cl | 86 | N/A | N/A | N/A |

| Ve | -CH₂OH | -Cl | 35 | 98 | 101 | 1.10 |

| Vf | -Ph | -Cl | 41 | 105 | 95 | 2.89 |

| Vg | -CH=CHOCH₃ | -Cl | 48 | 112 | 83 | 1.60 |

| Erlotinib | - | - | 33 | 80 | 60 | N/A |

Data from a study on multi-target antiproliferative agents. mdpi.com N/A: Not Assessed.

These examples underscore the principle that biological potency and selectivity are not determined by a single feature but by the synergistic interplay of substituents at multiple positions around the indole core.

Mechanistic Insights Derived from Structure-Activity Correlations

Correlating structural modifications with changes in biological activity provides critical insights into the mechanism of action at a molecular level. This is often complemented by computational studies.

HIV-1 Integrase Inhibition : For indole-2-carboxylic acids targeting HIV-1 integrase, SAR and docking studies revealed a distinct binding mode. The C2-carboxyl group and the indole N-H form a chelating triad (B1167595) with two essential Mg²⁺ ions in the enzyme's catalytic core. nih.govnih.gov This explains the necessity of the free carboxylic acid for activity. Furthermore, the SAR showed that C6-halogenated benzene rings introduced at the C3 position could engage in π-π stacking with a DNA base at the integration site, enhancing binding affinity and explaining the increased potency of these derivatives. rsc.org

Kinase Inhibition : In the case of indole-2-carboxamides designed as EGFR inhibitors, SAR data pointed to the importance of specific hydrogen bonds and hydrophobic interactions. Docking studies visualized these interactions, showing the amide N-H and the indole N-H acting as hydrogen bond donors to key residues like Met793 in the hinge region of the kinase. tandfonline.com Substituents at C3 and C5 were shown to occupy and interact with specific hydrophobic pockets, rationalizing the observed potency of derivatives like compound Va. mdpi.com The 5-chloro substituent, for example, often enhances binding by interacting with a specific region of the active site. mdpi.com

Computational Approaches in SAR Elucidation and Prediction

Computational chemistry is an indispensable tool in modern drug discovery, providing a framework for understanding and predicting the SAR of compounds like this compound derivatives.

Molecular Docking : This is one of the most frequently used computational techniques. It predicts the preferred orientation of a ligand when bound to a target protein. For indole derivatives, docking studies have successfully rationalized SAR by visualizing how potent compounds fit within the active site of targets like HIV-1 integrase, EGFR, and CDK2. nih.govnih.govnih.govtandfonline.com These models allow researchers to see the key hydrogen bonds, hydrophobic interactions, and metal chelation that drive binding, thereby explaining why certain substituents increase activity while others diminish it. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built. jocpr.com For indole derivatives, 3D-QSAR models have been developed to understand the contributions of steric and electronic fields to their anti-inflammatory (COX-2 inhibition) activity. researchgate.net Such models generate statistically significant correlations that can predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more potent molecules. researchgate.netnih.gov These models help in identifying the key physicochemical properties that are correlated with the biological activity of the studied compounds. eurjchem.com

Together, these computational approaches accelerate the drug design cycle by prioritizing the synthesis of compounds with a higher probability of success, saving time and resources.

Advanced Analytical and Spectroscopic Characterization of Ethyl 5 Amino 1h Indole 2 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. mdpi.com Analyses are typically conducted on high-field spectrometers, such as 400 MHz or 600 MHz instruments, using deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃). mdpi.comnih.gov

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In Ethyl 5-amino-1H-indole-2-carboxylate, the spectrum is expected to show distinct signals corresponding to each unique proton. The ethyl ester group characteristically presents as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. nih.gov The protons on the aromatic core of the indole (B1671886) ring appear in the aromatic region (typically δ 6.5-8.0 ppm), with their splitting patterns and chemical shifts being highly dependent on the substitution pattern. The proton at the C3 position of the indole ring typically appears as a singlet. mdpi.com The protons of the amine (NH₂) group and the indole NH often appear as broad singlets that can exchange with D₂O.

For the closely related analogue, Ethyl 5-amino-3-bromo-1H-indole-2-carboxylate , the ¹H NMR spectrum shows a doublet at δ 7.25 ppm (H-7), and a multiplet around δ 6.90 ppm corresponding to the H-4 and H-6 protons. nih.gov The ethyl group signals appear at δ 4.39 ppm (quartet) and δ 1.41 ppm (triplet). nih.gov In its precursor, Ethyl 5-nitro-1H-indole-2-carboxylate , the aromatic protons are shifted downfield due to the electron-withdrawing nature of the nitro group. nih.govresearchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound Analogues

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|

| Ethyl 5-amino-3-bromo-1H-indole-2-carboxylate | Indole H-7 | 7.25 | d | 8.4 | nih.gov |

| Indole H-4, H-6 | 6.89-6.91 | m | nih.gov | ||

| -OCH₂CH₃ | 4.39 | q | 7.2 | nih.gov | |

| -OCH₂CH₃ | 1.41 | t | 7.2 | nih.gov | |

| Ethyl 5-nitro-1H-indole-2-carboxylate | Indole NH | 12.63 | s | nih.gov | |

| Indole H-4 | 8.73 | s | nih.gov | ||

| Indole H-6 | 8.14 | d | 8.8 | nih.gov | |

| Indole H-7 | 7.61 | d | 9.2 | nih.gov | |

| Indole H-3 | 7.44 | s | nih.gov | ||

| -OCH₂CH₃ | 4.38 | q | 7.2 | nih.gov |

Note: Spectra were recorded in CD₃OD for the amino analogue and DMSO-d₆ for the nitro analogue on a 400 MHz spectrometer. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for this compound would display signals for the ester carbonyl carbon (δ ~160-163 ppm), the carbons of the ethyl group (δ ~60-62 ppm for the -CH₂- and δ ~14-15 ppm for the -CH₃), and the eight distinct carbons of the indole ring. nih.gov The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino substituent.

For instance, the ¹³C NMR spectrum of Ethyl 5-nitro-1H-indole-2-carboxylate shows the carbonyl carbon at δ 160.61 ppm and the ethyl carbons at δ 61.00 and 14.19 ppm. nih.gov The carbon bearing the nitro group (C5) and other carbons in the ring appear at δ 141.46 (C-5), 139.98 (C-7a), 130.83 (C-2), 125.90 (C-3a), 119.65 (C-6), 119.37 (C-4), 113.18 (C-7), and 110.09 (C-3). nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound Analogues

| Compound | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| Ethyl 5-amino-3-bromo-1H-indole-2-carboxylate | 162.8, 142.1, 133.5, 129.2, 128.8, 114.2, 113.8, 107.1, 93.9, 62.1, 14.7 | nih.gov |

| Ethyl 5-nitro-1H-indole-2-carboxylate | 160.61, 141.46, 139.98, 130.83, 125.90, 119.65, 119.37, 113.18, 110.09, 61.00, 14.19 | nih.gov |

Note: Spectra were recorded in CD₃OD for the amino analogue and DMSO-d₆ for the nitro analogue on a 100 MHz spectrometer. nih.gov

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

HRESI-MS is a soft ionization technique that provides highly accurate mass measurements, typically allowing for the unambiguous determination of a compound's elemental formula. For This compound (C₁₁H₁₂N₂O₂), the analysis is expected to show a prominent protonated molecular ion [M+H]⁺ peak at a mass-to-charge ratio (m/z) of 205.0972 in positive ion mode. chemicalbook.comnih.gov Experimental findings confirm the presence of the [M+H]⁺ ion at m/z 205. chemicalbook.com

The analysis of its precursor, Ethyl 5-nitro-1H-indole-2-carboxylate (C₁₁H₁₀N₂O₄), by HRESI-MS in negative ion mode found the deprotonated molecule [M-H]⁻ at m/z 233.0559, which correlates closely with the calculated value of 233.0641. nih.gov Similarly, Ethyl 5-amino-3-bromo-1H-indole-2-carboxylate was analyzed, confirming its molecular weight. nih.gov

Table 3: HRESI-MS Data for this compound and Analogues

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 205.0972 | 205 | chemicalbook.com |

| Ethyl 5-nitro-1H-indole-2-carboxylate | [M-H]⁻ | 233.0641 | 233.0559 | nih.gov |

| Ethyl 5-amino-3-bromo-1H-indole-2-carboxylate | [M-H]⁻ | 282.9975 / 284.9954 | Not explicitly stated, but synthesis confirmed | nih.gov |

High-Resolution Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating compounds from reaction mixtures and for quantifying their purity.

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The analysis of indole carboxylate derivatives is typically performed using reverse-phase (RP) HPLC. nih.govsielc.com A common setup involves a C18 stationary phase column with a mobile phase consisting of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with an acid additive like formic acid or phosphoric acid to ensure good peak shape. nih.govsielc.com

The purity of final compounds and intermediates is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, typically by UV absorbance. For many synthetic indole derivatives, purities of greater than 96% are routinely achieved and reported. nih.gov For example, the precursor Ethyl 5-nitro-1H-indole-2-carboxylate was determined to have a purity greater than 96% with a retention time (RT) of 12.43 minutes under specific analytical conditions. nih.gov Its bromo-derivative, Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate , showed a purity of >99% with an RT of 9.97 minutes. nih.gov These techniques are crucial for ensuring the quality of the material before its use in subsequent applications.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 5-amino-3-bromo-1H-indole-2-carboxylate |

| Ethyl 5-nitro-1H-indole-2-carboxylate |

| Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate |

| Dimethyl sulfoxide |

| Chloroform |

| Acetonitrile |

| Methanol |

| Formic acid |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that is instrumental in assessing the purity of this compound and its derivatives. While specific UPLC data for this compound is not extensively published, the chromatographic behavior of closely related indole-2-carboxylate (B1230498) analogues has been well-documented using High-Performance Liquid Chromatography (HPLC), which operates on similar principles.

These studies demonstrate the utility of reversed-phase HPLC in separating indole derivatives with high efficiency. For instance, in the synthesis of various substituted indole-2-carboxylates, HPLC is routinely used to determine the purity of the final products, with purities often exceeding 95%. rsc.orgnih.gov The retention time (RT) is a key parameter in HPLC and UPLC, indicating the time it takes for a compound to elute from the column. This is influenced by factors such as the compound's polarity, the mobile phase composition, and the stationary phase chemistry.

Research on related compounds, such as ethyl 5-nitro-1H-indole-2-carboxylate, a precursor to the amino analogue, shows a retention time of 12.43 minutes under specific HPLC conditions, with a purity greater than 96%. nih.gov The reduction of the nitro group to an amine to form this compound would be expected to alter the retention time, likely decreasing it due to the increased polarity of the amino group.

The table below summarizes HPLC data for several ethyl indole-2-carboxylate analogues, illustrating the range of retention times and purities achieved. This data provides a valuable reference for developing and validating UPLC methods for this compound.

| Compound Name | Retention Time (RT, min) | Purity (%) | Reference |

| Ethyl 5-nitro-1H-indole-2-carboxylate | 12.43 | >96 | nih.gov |

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | 7.92 | >99 | rsc.org |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | 6.71 | >99 | rsc.org |

| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | 7.04 | >99 | rsc.org |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the consulted literature, the crystallographic analysis of the parent compound, ethyl 1H-indole-2-carboxylate, provides significant insights into the likely solid-state conformation and intermolecular interactions. nih.gov

The crystal structure of ethyl 1H-indole-2-carboxylate reveals a nearly planar molecule. nih.gov In the solid state, these molecules form hydrogen-bonded dimers. This interaction occurs between the indole N-H group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule, creating a centrosymmetric ring motif. nih.gov This type of hydrogen bonding is a common feature in the crystal packing of indole derivatives.

Furthermore, studies on other indole-2-carboxylic acid derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, also show the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups. mdpi.com In this analogue, the indole N-H group participates in hydrogen bonding with the methoxy (B1213986) oxygen of an adjacent dimer, further stabilizing the crystal lattice. mdpi.com

The table below summarizes key crystallographic data for related indole compounds.

| Compound Name | Crystal System | Space Group | Key Interactions | Reference |

| Ethyl 1H-indole-2-carboxylate | Monoclinic | P21/c | N-H···O=C hydrogen-bonded dimers | nih.gov |

| 5-methoxy-1H-indole-2-carboxylic acid | Monoclinic | P21/c | O-H···O dimers, N-H···O (methoxy) hydrogen bonds | mdpi.com |

Other Spectroscopic Characterization Methods (e.g., Infrared Spectroscopy)

The IR spectrum of 1H-indole-2-carboxylic acid, for example, displays a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm-1. mdpi.com The C=O stretch of the carboxylic acid appears as a strong band around 1684 cm-1. mdpi.com The N-H stretch of the indole ring is also a prominent feature. In 5-methoxy-1H-indole-2-carboxylic acid, the N-H stretching vibration is observed at 3336-3342 cm-1, indicative of its involvement in hydrogen bonding. mdpi.com

For this compound, the following characteristic IR absorption bands can be anticipated:

N-H stretching: Two bands are expected for the primary amino group (-NH2) at the C5 position, typically in the 3300-3500 cm-1 region (one for the symmetric and one for the asymmetric stretch). The indole N-H stretch would also appear in this region, likely as a sharper peak around 3300-3400 cm-1.

C=O stretching: A strong absorption band corresponding to the ester carbonyl group is expected around 1700-1720 cm-1.

C-N stretching: The C-N stretching of the aromatic amine will likely appear in the 1250-1350 cm-1 region.

C-O stretching: The C-O stretch of the ester group will show strong bands in the 1000-1300 cm-1 range.

Aromatic C-H and C=C stretching: These will be present in their characteristic regions of the spectrum.

The following table provides a summary of key IR absorption bands for related indole compounds, which supports the predicted spectral features of this compound.

| Compound Name | Functional Group | Wavenumber (cm-1) | Reference |

| 1-Pentyl-1H-indole-2-carboxylic acid | O-H (acid) | 2500-3500 (broad) | mdpi.com |

| 1-Pentyl-1H-indole-2-carboxylic acid | C=O (acid) | 1684.1 | mdpi.com |

| 5-methoxy-1H-indole-2-carboxylic acid | N-H (indole) | 3336-3342 | mdpi.com |

Computational Chemistry and Molecular Modeling of Ethyl 5 Amino 1h Indole 2 Carboxylate Derivatives

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For derivatives of ethyl 5-amino-1H-indole-2-carboxylate, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, particularly protein kinases.

Researchers have utilized molecular docking to investigate the binding modes of indole-2-carboxamide derivatives, which are structurally related to this compound, within the active sites of several kinases. For instance, in the context of developing dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), docking studies revealed key interactions. The indole (B1671886) scaffold, a core component of these molecules, often forms crucial hydrogen bonds and hydrophobic interactions with the hinge region of the kinase domain. nih.govrsc.org

In a study focused on developing multi-target antiproliferative agents, molecular docking was employed to understand the binding of indole-2-carboxamides to the active sites of EGFR, BRAFV600E, and VEGFR-2. mdpi.comnih.gov These simulations can predict binding energies and highlight specific amino acid residues that are critical for the ligand-receptor interaction. For example, the indole nitrogen and the carbonyl oxygen of the carboxamide can act as hydrogen bond donors and acceptors, respectively, anchoring the ligand within the ATP-binding pocket of the kinase.

Similarly, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs) through molecular docking-based virtual screenings. nih.gov These studies demonstrated that the indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the enzyme's active site, a critical interaction for inhibitory activity. nih.gov

A representative summary of molecular docking findings for related indole derivatives is presented below:

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

| Indole-2-carboxamides | EGFR/CDK2 | Hydrogen bonding with hinge region residues, hydrophobic interactions. | nih.govrsc.org |

| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Interactions with the ATP-binding pocket, hydrogen bonds involving the indole NH and carbonyl oxygen. | mdpi.comnih.gov |

| Indole-2-carboxylic acids | HIV-1 Integrase | Chelation of Mg2+ ions by the indole core and carboxyl group. | nih.gov |

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. For the this compound scaffold, virtual screening can be a powerful tool for discovering novel derivatives with desired biological activities.

One common approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein. This method involves docking a large number of compounds into the active site of the receptor and ranking them based on their predicted binding affinity or other scoring functions. This methodology was successfully used to identify indole-2-carboxylic acid as a potent HIV-1 integrase inhibitor scaffold. nih.gov

Another approach is ligand-based virtual screening, which is employed when the 3D structure of the target is unknown. This method relies on the knowledge of known active molecules to identify new ones. Techniques like pharmacophore modeling and 2D similarity searching are used. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity.

For instance, a new series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized to develop dual-targeted antiproliferative agents, a process that can be initiated or refined by virtual screening. rsc.org By identifying initial hits, medicinal chemists can then synthesize and test a smaller, more focused library of compounds, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable for predicting the activity of newly designed molecules before their synthesis.

For indole derivatives, 2D-QSAR and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as antioxidant and anticancer effects. nih.govbiointerfaceresearch.com In a 2D-QSAR study of novel 1H-3-indolyl derivatives as antioxidants, a model was developed that correlated the antioxidant activity with various molecular descriptors. nih.gov The model indicated that certain electronic and topological parameters were crucial for activity.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A study on indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors developed a QSAR model to predict the inhibitory activity of new compounds. nih.govresearchgate.net Such models can guide the optimization of the this compound scaffold by predicting which substitutions are likely to enhance biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the indole ring could lead to improved potency.

An example of data used in a QSAR study is presented below:

| Compound | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Derivative 1 | 5.8 | 5.7 |

| Derivative 2 | 6.2 | 6.1 |

| Derivative 3 | 5.5 | 5.6 |

This is a representative table. Actual values would be specific to the QSAR model and dataset.

Conformational Analysis and Dynamic Simulations